5-Fluoro-3-methoxybenzene-1,2-diamine
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Overview
Description
5-Fluoro-3-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2O It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the nitration of 5-Fluoro-3-methoxybenzene, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution reactions could introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
5-Fluoro-3-methoxybenzene-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers with specific properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methoxybenzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroanisole: Similar in structure but lacks the amino groups.
5-Fluoro-2-methoxyaniline: Similar but with different substitution patterns on the benzene ring.
3-Fluoro-4-methoxyaniline: Another similar compound with different substitution patterns.
Uniqueness
5-Fluoro-3-methoxybenzene-1,2-diamine is unique due to the presence of both fluorine and methoxy groups along with two amino groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
5-Fluoro-3-methoxybenzene-1,2-diamine, with the chemical formula C8H9F1N2O, is an aromatic amine compound notable for its unique structural features, including a fluorine atom and a methoxy group on a benzene ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can effectively inhibit the growth of various bacterial strains. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Table 1: Antimicrobial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown anticancer potential . It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that are promising for therapeutic applications.
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the effects of this compound on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated:
- MDA-MB-231 : IC50 = 15 µM
- A549 : IC50 = 20 µM
These findings suggest that the compound selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards normal cells.
The mechanism through which this compound exerts its biological effects involves:
- Covalent Bond Formation : The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.
This dual action contributes to both its antimicrobial and anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Variations in substituents on the benzene ring can significantly affect its potency and selectivity. For instance:
Table 2: Comparison of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Fluoroaniline | Fluorine at para position | Moderate antimicrobial |
3-Methoxybenzene-1,2-diamine | No fluorine | Lower anticancer activity |
5-Chloro-3-methoxybenzene-1,2-diamine | Chlorine instead of fluorine | Different reactivity profile |
5-Fluoroindole | Indole structure | Distinct pharmacological properties |
The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
5-fluoro-3-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,9-10H2,1H3 |
InChI Key |
SKAOOTBGWUCPHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1N)N)F |
Origin of Product |
United States |
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